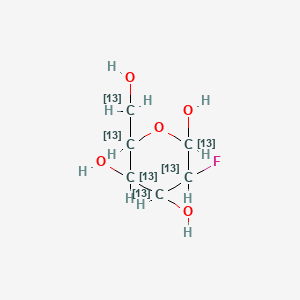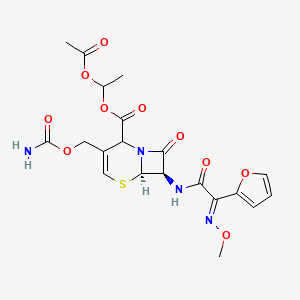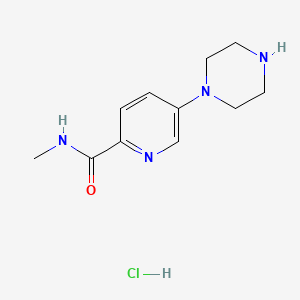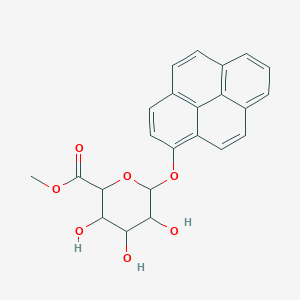
1-Hydroxypyrene beta-D-Glucuronide Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxypyrene beta-D-Glucuronide Methyl Ester is a chemical compound with the molecular formula C23H20O7 and a molecular weight of 408.40 . It is an intermediate used in the preparation of 1-Hydroxypyrene beta-D-Glucuronide, a metabolite of 1-Hydroxypyrene . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Análisis De Reacciones Químicas
1-Hydroxypyrene beta-D-Glucuronide Methyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert it into reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Hydroxypyrene beta-D-Glucuronide Methyl Ester has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: It is studied for its role in the metabolism of polycyclic aromatic hydrocarbons (PAHs).
Medicine: Research involving this compound helps in understanding the metabolic pathways of PAHs and their potential health effects.
Industry: It is used in the development of analytical methods for detecting and quantifying PAH metabolites.
Mecanismo De Acción
The mechanism of action of 1-Hydroxypyrene beta-D-Glucuronide Methyl Ester involves its role as an intermediate in the metabolism of 1-Hydroxypyrene. It is formed through the glucuronidation of 1-Hydroxypyrene, a process catalyzed by the enzyme UDP-glucuronosyltransferase. This reaction helps in the detoxification and excretion of PAHs from the body .
Comparación Con Compuestos Similares
1-Hydroxypyrene beta-D-Glucuronide Methyl Ester can be compared with other similar compounds, such as:
1-Hydroxypyrene beta-D-Glucuronide: The direct glucuronide conjugate of 1-Hydroxypyrene.
1-Hydroxypyrene: The parent compound from which the glucuronide and its methyl ester are derived.
Other PAH metabolites: Compounds like 1-Naphthol and 2-Naphthol glucuronides, which are also metabolites of PAHs.
The uniqueness of this compound lies in its specific role as an intermediate in the synthesis of 1-Hydroxypyrene beta-D-Glucuronide, making it a valuable compound for research in PAH metabolism .
Propiedades
Fórmula molecular |
C23H20O7 |
|---|---|
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
methyl 3,4,5-trihydroxy-6-pyren-1-yloxyoxane-2-carboxylate |
InChI |
InChI=1S/C23H20O7/c1-28-22(27)21-19(25)18(24)20(26)23(30-21)29-15-10-8-13-6-5-11-3-2-4-12-7-9-14(15)17(13)16(11)12/h2-10,18-21,23-26H,1H3 |
Clave InChI |
QBUWXDUHRNYSFD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1C(C(C(C(O1)OC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


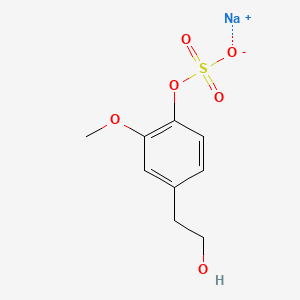
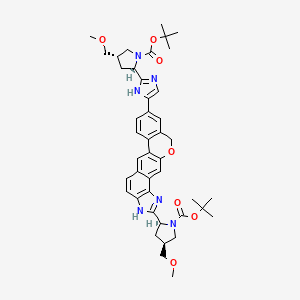

![4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B13848284.png)
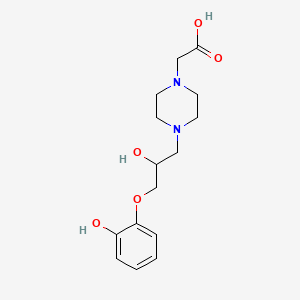
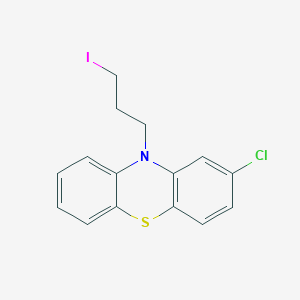

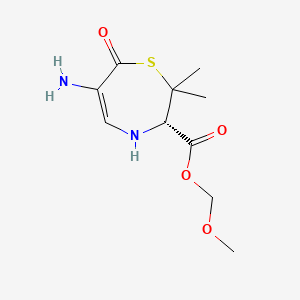
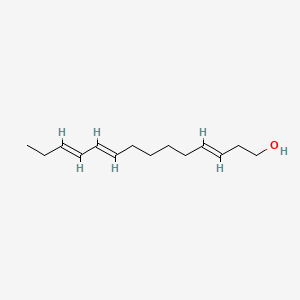
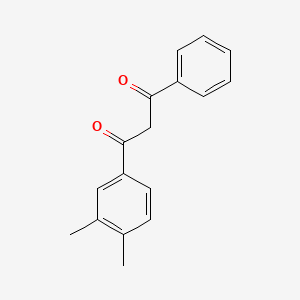
![(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B13848330.png)
